3-(4-(Aminomethyl)piperidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Aminomethyl)piperidin-1-yl)propanoic acid is a compound that features a piperidine ring substituted with an aminomethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Aminomethyl)piperidin-1-yl)propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of 4-piperidone with formaldehyde and hydrogen in the presence of a catalyst to form 4-(aminomethyl)piperidine. This intermediate can then be reacted with acrylonitrile followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Aminomethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-(4-(Aminomethyl)piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Aminomethyl)piperidin-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Aminopiperidin-1-yl)propanoic acid: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)piperidine: Lacks the propanoic acid moiety.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-[4-(aminomethyl)piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-7,10H2,(H,12,13) |
InChI Key |
APQGYTVTRYOTCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.